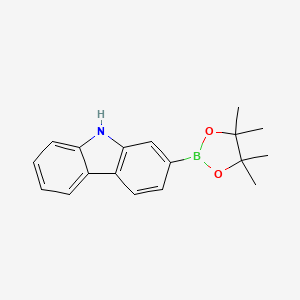

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

CAS No.: 871125-67-6

Cat. No.: VC2816851

Molecular Formula: C18H20BNO2

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871125-67-6 |

|---|---|

| Molecular Formula | C18H20BNO2 |

| Molecular Weight | 293.2 g/mol |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

| Standard InChI | InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11,20H,1-4H3 |

| Standard InChI Key | RLSJGSFDSSYNPL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3 |

Introduction

Chemical Structure and Nomenclature

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole belongs to the family of heteroaromatic boron compounds. The structure consists of two key components: a 9H-carbazole core and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached at the 2-position of the carbazole ring.

Structural Components

The compound features a tricyclic carbazole system with a nitrogen atom at the 9-position. The carbazole unit consists of two benzene rings fused to a central pyrrole ring, creating a planar, aromatic structure. The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is attached at the 2-position of the carbazole unit. This particular arrangement contributes significantly to the compound's electronic properties and reactivity.

Alternative Names and Identifiers

The compound is also known by several alternative names in scientific literature:

-

(9H-Carbazol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This boron-containing carbazole derivative has a molecular formula of C18H20BNO2, indicating its complex structure containing carbon, hydrogen, boron, nitrogen, and oxygen atoms.

Physical and Chemical Properties

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole possesses distinctive physical and chemical properties that make it valuable in various research applications. While specific data on this compound is somewhat limited in the provided search results, the general properties can be inferred from its structural features and related compounds.

Key Physical Properties

Table 1 summarizes the key physical properties of the compound:

| Property | Characteristic |

|---|---|

| Physical State | Typically a solid at room temperature |

| Color | Usually white to off-white crystalline powder |

| Molecular Weight | 307.17 g/mol (calculated from C18H20BNO2) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran) |

| Thermal Stability | Generally stable at room temperature under inert conditions |

Electronic Properties

The electronic properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole are particularly noteworthy. The carbazole core is an electron-rich system due to its nitrogen atom, while the boronate group serves as a functional handle for further transformations. This combination results in a compound with enhanced charge transport properties, making it particularly suitable for applications in optoelectronic devices .

Synthesis Methodologies

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multiple steps and various reaction pathways. Though the available search results don't provide a direct synthesis route for this specific compound, related carbazole boronate esters offer insights into potential synthetic strategies.

General Synthetic Approaches

A common synthetic route to obtain borylated carbazole derivatives involves the following general steps:

-

Formation or procurement of the carbazole core structure

-

Functionalization at the desired position (typically via halogenation)

-

Installation of the boronate group (often via palladium-catalyzed borylation)

Palladium-Catalyzed Borylation

Based on information from related compounds, the borylation step typically employs palladium-catalyzed coupling reactions. This approach is evident in the synthesis of other carbazole boronic acids described in the literature. For example, the preparation of (5,8-dimethyl-9H-carbazol-3-yl)boronic acid involves lithiation followed by boronation of the appropriate carbazole precursor .

N-Protection Strategy

For many carbazole derivatives, an N-protection strategy is often employed to improve reaction efficiency. This approach is illustrated in the literature where N-Boc-protection of carbazole precursors is performed prior to borylation:

-

N-Protection using Boc anhydride

-

Successive lithiation-boronation of the protected carbazole

This strategy has been demonstrated to be effective for similar compounds, with N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid being obtained after N-Boc-protection and successive lithiation-boronation processes .

Chemical Reactions and Reactivity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole serves as a versatile synthetic building block, capable of participating in various chemical transformations. The boronate ester functionality, in particular, enables numerous carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling Reactions

The most significant reaction of this compound is the Suzuki-Miyaura cross-coupling, where the boronate group reacts with aryl or heteroaryl halides in the presence of a palladium catalyst and base. This reaction is extensively documented in the literature for related compounds, providing a valuable method for the construction of complex molecular architectures .

The general reaction conditions typically involve:

-

Palladium catalyst (commonly Pd(PPh3)4)

-

Base (typically Na2CO3 or K2CO3)

-

Mixed solvent system (often 1,4-dioxane/water)

-

Elevated temperatures (typically 80-100°C)

N-H Functionalization

The N-H group of the carbazole core can undergo various functionalization reactions, including:

-

Alkylation with alkyl halides

-

Acylation with acid chlorides or anhydrides

-

Protection with various protecting groups (e.g., Boc, Cbz)

These transformations allow for further structural modifications and can influence the electronic properties and solubility of the resulting compounds.

Other Transformations

Additional reactions that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole may undergo include:

-

Oxidation of the boronate to form the corresponding hydroxyl derivative

-

Chan-Lam coupling with amines or phenols

-

Conversion to other boron derivatives

Applications in Research and Industry

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has found numerous applications across various scientific and technological domains. Its unique structural features and electronic properties make it particularly valuable in several research areas.

Organic Electronics

The compound plays a significant role in the development of organic electronic devices. Its structural features enhance charge transport properties, making it an excellent candidate for applications in optoelectronic devices . Specific applications include:

-

Organic Light-Emitting Diodes (OLEDs): The compound is utilized in the development of OLEDs, enhancing efficiency and stability in electronic displays and lighting technologies .

-

Organic Photovoltaic Cells: It contributes to the development of solar cells based on organic materials, potentially offering more sustainable and cost-effective alternatives to traditional silicon-based photovoltaics .

Biological Applications

The compound's fluorescent properties and synthetic versatility make it valuable in biological research:

-

Fluorescent Probes: It serves as a key component in creating fluorescent probes for bioimaging applications, allowing researchers to visualize cellular processes with high precision .

-

Pharmaceutical Research: The compound plays a role in drug discovery, particularly in synthesizing new compounds with potential therapeutic effects .

Analytical and Sensing Applications

The compound's unique electronic properties make it suitable for various sensing applications:

-

Chemical Sensors: It is employed in the fabrication of chemical sensors that detect specific analytes, making it valuable in environmental monitoring and safety applications .

Materials Science

In materials science, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole contributes to the development of advanced materials with tailored properties:

-

Advanced Materials Development: The compound is used in creating materials with improved thermal stability and mechanical strength, crucial for various industrial applications .

Table 2 summarizes the key applications of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole:

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs, Photovoltaic cells | Enhanced efficiency, Improved stability |

| Biological Research | Fluorescent probes, Drug discovery | High precision visualization, New therapeutic compounds |

| Analytical Chemistry | Chemical sensors | Environmental monitoring, Safety applications |

| Materials Science | Advanced materials | Improved thermal stability, Enhanced mechanical properties |

Synthesis of Related Carbazole Derivatives

Research on related carbazole derivatives provides valuable context for understanding the chemistry of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. The synthesis of various functionalized carbazoles has been extensively studied, offering insights into potential modification strategies.

Arylated Carbazole Derivatives

The literature documents efficient methods for synthesizing arylated carbazole derivatives. For instance, the conversion of (5,8-dimethyl-9H-carbazol-3-yl)boronic acid to various 6-aryl-1,4-dimethyl-9H-carbazoles has been achieved through palladium-catalyzed coupling reactions .

One notable example involves the reaction of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole with phenylboronic acid under standard Suzuki coupling conditions (Na2CO3, Pd(PPh3)4, 1,4-dioxane/water, 80°C), yielding 1,4-dimethyl-3-nitro-6-phenyl-9H-carbazole with a 67% yield .

Effect of Protecting Groups

Research has demonstrated that N-protection strategies significantly impact the efficiency of coupling reactions involving carbazole boronic acids. For example, the preparation of N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid, followed by Suzuki coupling with various (hetero)aryl halides, has proven to be an effective approach for synthesizing diverse carbazole derivatives .

The general procedure involves:

-

N-Boc protection of the carbazole

-

Borylation at the desired position

-

Suzuki coupling with the aryl halide

This strategy has successfully produced compounds such as 1,4-dimethyl-6-pyridin-2-yl-9-tert-butoxycarbonyl-9H-carbazole in moderate yields (45%) .

Future Research Perspectives

The continued interest in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and related compounds suggests several promising directions for future research.

Advanced Electronic Materials

The development of next-generation electronic materials represents a significant frontier. The unique electronic properties of carbazole-based compounds make them promising candidates for applications in flexible electronics, wearable devices, and energy-efficient displays. Research into structure-property relationships could lead to materials with optimized performance characteristics.

Biomedical Applications

The potential of carbazole derivatives in biomedical applications remains an exciting area for exploration. The development of novel fluorescent probes for specific biological targets could enhance our understanding of cellular processes and disease mechanisms. Additionally, the synthesis of carbazole-based compounds with targeted biological activities may lead to new therapeutic agents.

Sustainable Chemistry

Exploring more environmentally friendly and efficient synthetic routes to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and its derivatives aligns with the principles of green chemistry. This could involve developing catalytic methods that operate under milder conditions, utilize renewable resources, or reduce waste generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume